![molecular formula C16H13NO6 B6408218 4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261986-27-9](/img/structure/B6408218.png)
4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95% (4-ECPNB) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 170°C. 4-ECPNB is commonly used as an intermediate for the synthesis of other compounds and is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has a wide range of scientific research applications. It is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of other compounds such as 2-nitrobenzyl alcohols, 4-nitrobenzyl alcohols, and 4-nitrobenzaldehydes. It is also used in the synthesis of heterocyclic compounds such as quinolines and indoles. Furthermore, it is used as a reagent in the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95% involves the reaction of the nitro group with the ethoxycarbonyl group to form a nitroalkene intermediate. This intermediate then undergoes a nucleophilic attack by a base such as sodium carbonate to form the desired product.
Biochemical and Physiological Effects
4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic and has not been associated with any adverse effects in humans or animals.
Advantages and Limitations for Lab Experiments
4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive starting material for the synthesis of other compounds. It is also easy to handle and can be stored for long periods of time without significant degradation. Additionally, it is soluble in organic solvents and has a relatively low melting point.
However, 4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95% also has several limitations. It is not very stable and can easily decompose when exposed to light or heat. Additionally, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for 4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95%. One potential direction is the use of 4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95% as a starting material for the synthesis of other organic compounds such as pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of heterocyclic compounds such as quinolines and indoles. Furthermore, it could be used in the synthesis of peptides and proteins. Finally, it could be used in the synthesis of metal complexes or other coordination compounds.
Synthesis Methods
4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid, 95% can be synthesized by the reaction of 4-ethoxycarbonylphenol with 2-nitrobenzoyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C for a period of 5-6 hours. The reaction mixture is then cooled and filtered to remove the insoluble material. The product is obtained as a white crystalline solid.
properties
IUPAC Name |
4-(4-ethoxycarbonylphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-2-23-16(20)11-5-3-10(4-6-11)12-7-8-13(15(18)19)14(9-12)17(21)22/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGNZFJKYUITKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691418 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid | |
CAS RN |
1261986-27-9 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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